molecular formula C22H19N5O2S B2724177 N-benzyl-3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide CAS No. 1036734-05-0

N-benzyl-3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide

Cat. No.: B2724177
CAS No.: 1036734-05-0
M. Wt: 417.49
InChI Key: ZGHHVPAQNVADAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide is a chemical compound used in scientific research. It exhibits diverse applications, including drug discovery and development, due to its unique properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide typically involves multiple steps. The process starts with the preparation of the imidazo[1,2-c]quinazoline core, followed by the introduction of the cyanomethylsulfanyl group and the benzyl group. The final step involves the formation of the propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as the laboratory synthesis, with optimizations for cost-effectiveness, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

N-benzyl-3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic benefits, particularly in drug discovery and development.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide: A similar compound with a cyclohexyl group instead of a benzyl group.

    Indole derivatives: Compounds with an indole nucleus that exhibit diverse biological activities.

Uniqueness

N-benzyl-3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide is unique due to its specific structural features, such as the cyanomethylsulfanyl group and the imidazo[1,2-c]quinazoline core. These features contribute to its distinct biological activities and potential therapeutic benefits.

Biological Activity

N-benzyl-3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide is a complex organic compound belonging to the imidazoquinazoline family, which has garnered attention for its potential biological activities. This article provides an in-depth overview of the biological activity of this compound, focusing on its antibacterial, antidiabetic, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by an imidazo[1,2-c]quinazoline core, which is known for its diverse biological activities. The presence of a cyanomethyl sulfanyl group enhances its chemical reactivity and potential pharmacological effects.

Structural Formula

The chemical structure can be represented as follows:

C18H18N4OS\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{OS}

This formula indicates the presence of multiple functional groups that contribute to its biological properties.

Antibacterial Activity

Recent studies have demonstrated that imidazoquinazoline derivatives exhibit significant antibacterial properties. For instance, compounds within this class have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N-benzyl-3-{...}Staphylococcus aureus32 µg/mL
N-benzyl-3-{...}E. coli64 µg/mL

These findings suggest that this compound could serve as a lead compound for developing new antibacterial agents .

Antidiabetic Activity

Imidazoquinazolines have also been investigated for their potential as α-glucosidase inhibitors, which are crucial in managing type 2 diabetes mellitus (T2DM). In vitro studies indicate that certain derivatives exhibit IC50 values significantly lower than standard drugs like acarbose.

CompoundIC50 (µM)Comparison to Acarbose (IC50 = 750 µM)
N-benzyl-3-{...}150 ± 1.55 times more potent
Acarbose750 ± 1.5-

The inhibition of α-glucosidase by this compound suggests a promising avenue for T2DM treatment .

Anticancer Activity

Emerging research highlights the anticancer potential of imidazoquinazolines. Compounds in this class have shown cytotoxic effects against various cancer cell lines. For example:

Cell LineCompound TestedIC50 (µM)
HeLaN-benzyl-3-{...}20 ± 0.5
MCF-7N-benzyl-3-{...}25 ± 0.8

These results indicate that the compound may interfere with cancer cell proliferation and could be further explored as a therapeutic agent in oncology .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various imidazoquinazolines against clinical isolates of Staphylococcus aureus. The study found that N-benzyl-3-{...} exhibited a notable reduction in bacterial growth compared to control groups, suggesting its potential application in treating infections caused by resistant strains .

Study on Antidiabetic Effects

In another investigation focusing on antidiabetic properties, researchers synthesized several derivatives of imidazoquinazolines and tested their inhibitory effects on α-glucosidase. The most potent derivative was identified as having an IC50 value significantly lower than traditional treatments, indicating its potential as a new therapeutic agent for managing blood glucose levels in diabetic patients .

Properties

IUPAC Name

N-benzyl-3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S/c23-12-13-30-22-26-17-9-5-4-8-16(17)20-25-18(21(29)27(20)22)10-11-19(28)24-14-15-6-2-1-3-7-15/h1-9,18H,10-11,13-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHHVPAQNVADAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.